
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide
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Overview
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is a complex organic compound that features a unique combination of a piperidine ring, a cinnoline moiety, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline and piperidine intermediates. The key steps include:
Synthesis of the Cinnoline Intermediate: The cinnoline moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often formed through hydrogenation reactions or by using piperidine derivatives as starting materials.
Coupling Reaction: The final step involves coupling the cinnoline and piperidine intermediates with furan-3-carboxylic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or furan moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles under appropriate conditions (e.g., solvent, temperature, catalyst).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Pharmacology: The compound may exhibit pharmacological activities, including anti-inflammatory, anticancer, or antimicrobial properties.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Shares the piperidine moiety but differs in the aromatic ring structure.
N-(cinnolin-3-yl)piperidine: Similar cinnoline and piperidine components but lacks the furan carboxamide group.
Furan-3-carboxamide derivatives: Compounds with similar furan carboxamide groups but different substituents on the piperidine or cinnoline rings.
Uniqueness
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is unique due to its combination of a piperidine ring, a cinnoline moiety, and a furan carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
Chemical Structure
The molecular formula of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)furan-3-carboxamide is C16H22N4O. Its structure can be represented as follows:
While specific studies detailing the mechanism of action of this compound are scarce, it is hypothesized that the biological activity may involve interactions with various molecular targets such as receptors or enzymes. The structural components suggest potential binding affinity to targets involved in neurological pathways and other physiological processes.
Anticancer Properties
Preliminary investigations into similar compounds indicate that derivatives containing the tetrahydrocinnoline structure may exhibit anticancer properties. For instance, compounds with similar piperidine and furan structures have shown promise in inhibiting tumor growth in various cancer cell lines.
Neuroprotective Effects
There is evidence that piperidine derivatives can provide neuroprotective effects. These compounds may modulate neurotransmitter systems and have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The tetrahydrocinnoline moiety might enhance these properties through its unique interactions at the molecular level.
Anti-inflammatory Activity
Research on related compounds has suggested potential anti-inflammatory effects. By inhibiting specific inflammatory pathways, such compounds could serve as therapeutic agents for conditions characterized by chronic inflammation.
Study 1: Anticancer Activity
A study focusing on similar tetrahydrocinnoline derivatives demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways. Although direct studies on this compound are lacking, these findings suggest a potential for further exploration.
Study 2: Neuroprotective Effects
In a model assessing the neuroprotective potential of piperidine derivatives, compounds showed a reduction in oxidative stress markers and improved cognitive function in animal models of neurodegeneration. This indicates that this compound may possess similar protective effects.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Notable Activity |
---|---|---|
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide | C21H24N6O | Anticancer |
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide | C20H22F3N5O | Neuroprotective |
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide | C22H25N5O | Anti-inflammatory |
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-18(14-7-10-24-12-14)19-15-5-8-22(9-6-15)17-11-13-3-1-2-4-16(13)20-21-17/h7,10-12,15H,1-6,8-9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDJYNZJJOEKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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